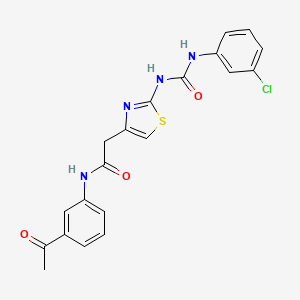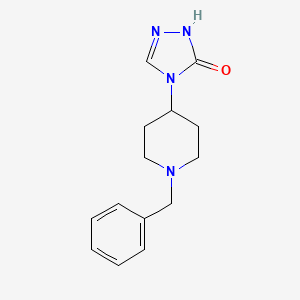![molecular formula C19H20ClN5O3 B2888731 2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1105236-75-6](/img/structure/B2888731.png)
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the specific synthesis route for this compound is not available, it might involve several steps including the formation of the pyrazolo[3,4-d]pyridazine ring, the introduction of the chlorophenyl and cyclopropyl groups, and the attachment of the methoxyethylacetamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyridazine ring, which is a fused bicyclic heterocycle . The chlorophenyl, cyclopropyl, and methoxyethylacetamide groups would be attached to this ring at specific positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chlorophenyl and methoxyethylacetamide groups could affect its solubility, while the pyrazolo[3,4-d]pyridazine ring could influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds similar in structure, such as omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, have been synthesized and tested for their anticonvulsant activity. A study found that these derivatives show significant activity against seizures induced by maximal electroshock, with one compound, in particular, showing high potency, suggesting potential applications in epilepsy treatment (Aktürk et al., 2002).
Antioxidant and Antitumor Evaluation
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their solid-state structure, hydrogen bonding's effect on self-assembly, and significant antioxidant activity. Such studies underline the potential of structurally related compounds in developing new antioxidant and anticancer therapies (Chkirate et al., 2019).
Antimicrobial Agents
Synthesis of new chemical entities bearing the acetamide group has been explored for antimicrobial applications. Studies include the development of bis-α,β-unsaturated ketones and pyrazoline derivatives as potent antimicrobial agents, suggesting the importance of acetamide derivatives in combating various bacterial and fungal infections (Altalbawy, 2013).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including acetamide derivatives, have been studied to understand their potential in photonic devices like optical switches and modulators. These investigations highlight the relevance of such compounds in the field of material science for developing new optical materials (Castro et al., 2017).
Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs have explored their electronic properties, ligand-protein interactions, and efficiency as photosensitizers in dye-sensitized solar cells. These compounds exhibit good light harvesting efficiency and potential as non-linear optical (NLO) materials, indicating their utility in both biological and energy-related applications (Mary et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, thereby inhibiting the kinase activity of RIPK1 . This prevents the downstream signaling events in the necroptosis pathway, thus exerting its therapeutic effects .
Biochemical Pathways
The inhibition of RIPK1 by the compound affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby preventing cell death and inflammation .
Result of Action
The inhibition of RIPK1 by the compound results in the prevention of necroptosis . This can lead to a reduction in inflammation and cell death, which could be beneficial in the treatment of various inflammatory diseases .
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-28-8-7-21-16(26)11-24-19(27)18-15(17(23-24)12-5-6-12)10-22-25(18)14-4-2-3-13(20)9-14/h2-4,9-10,12H,5-8,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOCIPRTRVIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)



![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)

![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)
![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)


![4-Bromo-2-{[(2,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B2888668.png)

![Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2888670.png)

